molecular formula C25H31N3O3 B1684384 4-[4-(2-Adamantylcarbamoyl)-5-Tert-Butyl-Pyrazol-1-Yl]benzoic Acid CAS No. 1048668-70-7

4-[4-(2-Adamantylcarbamoyl)-5-Tert-Butyl-Pyrazol-1-Yl]benzoic Acid

Cat. No. B1684384
M. Wt: 421.5 g/mol
InChI Key: XWBXJBSVYVJAMZ-HNDAYGKNSA-N
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Patent
US07951833B2

Procedure details

Aqueous sodium hydroxide (2M) (2.5 eq) was added portionwise over 5 minutes to a stirred suspension of methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate (Intermediate #1) (1.0 eq) in methanol (10 vol) at 20° C. (exotherm 20-27° C.). The resulting suspension was heated to 70° C. (jacket temperature), (batch refluxes approx 60-65° C.) for 1 hour (complete by LCMS). The orange reaction mixture was cooled to 20° C. (solution remained slightly cloudy) and filtered through celite to remove a small amount of solids. The filtrate was then poured into a flange flask and water (25 vol) was added. The mixture was then adjusted to pH 3 with 2M HCl (approx 800-850 ml) (turns very thick). The aqueous was then filtered and the pale yellow solid washed with water, sucked dry overnight, and washed with acetonitrile and finally 1:1 acetonitrile/diethyl ether and dried under vacuum at 50° C. for 72 hours (weekend) to give 4-[4-(2-adamantylcarbamoyl)-5-tertbutyl-pyrazol-1-yl]benzoic acid (80%) as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate #1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH:4]1[NH:13][C:14]([C:16]1[CH:17]=[N:18][N:19]([C:25]3[CH:34]=[CH:33][C:28]([C:29]([O:31]C)=[O:30])=[CH:27][CH:26]=3)[C:20]=1[C:21]([CH3:24])([CH3:23])[CH3:22])=[O:15])[CH2:10]2>CO>[CH:3]12[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:6][CH:5]([CH2:11]3)[CH:4]1[NH:13][C:14]([C:16]1[CH:17]=[N:18][N:19]([C:25]3[CH:34]=[CH:33][C:28]([C:29]([OH:31])=[O:30])=[CH:27][CH:26]=3)[C:20]=1[C:21]([CH3:23])([CH3:24])[CH3:22])=[O:15])[CH2:12]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)NC(=O)C=2C=NN(C2C(C)(C)C)C2=CC=C(C(=O)OC)C=C2
Name
Intermediate #1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)NC(=O)C=2C=NN(C2C(C)(C)C)C2=CC=C(C(=O)OC)C=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The orange reaction mixture was cooled to 20° C. (solution
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove a small amount of solids
ADDITION
Type
ADDITION
Details
The filtrate was then poured into a flange flask
ADDITION
Type
ADDITION
Details
water (25 vol) was added
FILTRATION
Type
FILTRATION
Details
The aqueous was then filtered
WASH
Type
WASH
Details
the pale yellow solid washed with water
CUSTOM
Type
CUSTOM
Details
sucked dry overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with acetonitrile and finally 1:1 acetonitrile/diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 72 hours (weekend)
Duration
72 h

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)NC(=O)C=2C=NN(C2C(C)(C)C)C2=CC=C(C(=O)O)C=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.